(4-Hydroxyphenyl)iminothiourea
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Overview
Description
(4-Hydroxyphenyl)iminothiourea is an organic compound characterized by the presence of a hydroxyphenyl group attached to an iminothiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)iminothiourea typically involves the reaction of 4-hydroxyaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxyphenyl)iminothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)iminothiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of sensors for detecting various ions and molecules, such as iodide and mercury ions
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)iminothiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Sensor Applications: The compound forms complexes with target ions, resulting in measurable changes in optical or electrochemical properties
Comparison with Similar Compounds
(4-Hydroxyphenyl)iminothiourea can be compared with other similar compounds, such as:
Properties
CAS No. |
67381-65-1 |
---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
(4-hydroxyphenyl)iminothiourea |
InChI |
InChI=1S/C7H7N3OS/c8-7(12)10-9-5-1-3-6(11)4-2-5/h1-4,11H,(H2,8,12) |
InChI Key |
YNRDWJDYBGDMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC(=S)N)O |
Origin of Product |
United States |
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